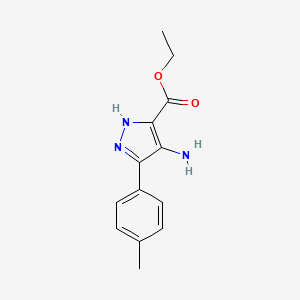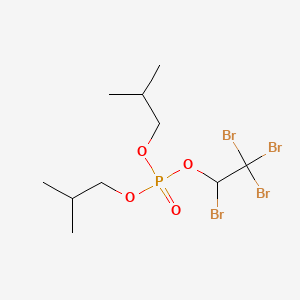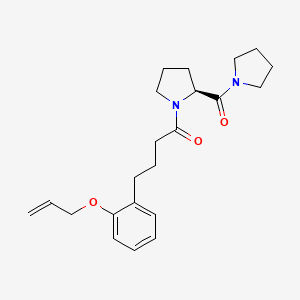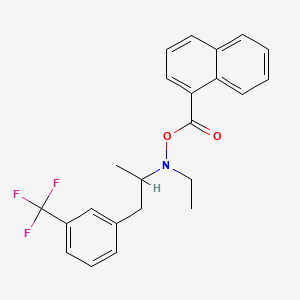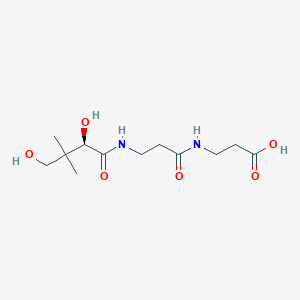
L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt is a compound that combines the properties of both L-ascorbic acid (vitamin C) and DL-alpha-tocopherol (vitamin E). This compound is known for its antioxidant properties and is used in various fields such as food, cosmetics, medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves the esterification of L-ascorbic acid with DL-alpha-tocopherol in the presence of phosphoric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired diester .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product. The yield and purity of the compound are critical factors in its industrial production .
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly the L-ascorbic acid moiety, which is prone to oxidation.
Reduction: The DL-alpha-tocopherol part of the molecule can participate in reduction reactions.
Substitution: The compound can undergo substitution reactions, especially at the phosphoric diester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the L-ascorbic acid moiety can lead to the formation of dehydroascorbic acid .
Scientific Research Applications
L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Used in the formulation of cosmetics and food products to enhance their stability and shelf life
Mechanism of Action
The mechanism of action of L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt involves its antioxidant properties. The L-ascorbic acid part of the molecule acts as a reducing agent, donating electrons to neutralize free radicals. The DL-alpha-tocopherol part of the molecule also contributes to its antioxidant activity by scavenging free radicals and protecting cell membranes from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic acid: Known for its antioxidant properties and used in various applications similar to L-Ascorbic acid DL-alpha-tocopherol phosphoric diester sodium salt.
DL-alpha-tocopherol: Another antioxidant compound with similar applications.
L-Ascorbic acid 2-phosphate: A derivative of L-ascorbic acid with enhanced stability.
Uniqueness
This compound is unique because it combines the properties of both L-ascorbic acid and DL-alpha-tocopherol, providing enhanced antioxidant activity and stability compared to its individual components .
Properties
CAS No. |
132746-07-7 |
|---|---|
Molecular Formula |
C35H56NaO10P |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-[hydroxy-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]phosphoryl]oxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C35H57O10P.Na/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22?,23?,28-,32+,35?;/m0./s1 |
InChI Key |
AQQGYEAWUQFACP-IJBXYWOFSA-M |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C([C@H](OC3=O)[C@H](CO)O)[O-])C.[Na+] |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C(OC3=O)C(CO)O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


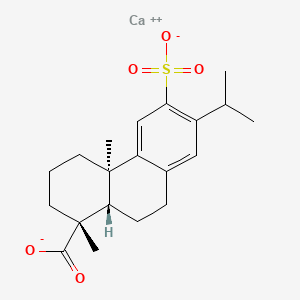
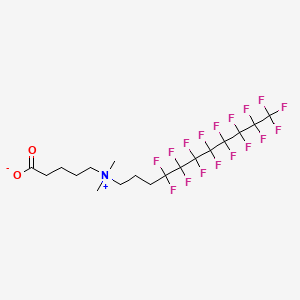
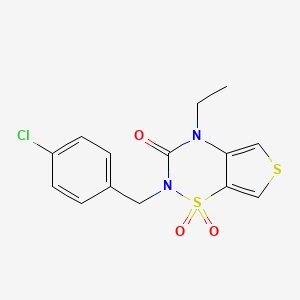
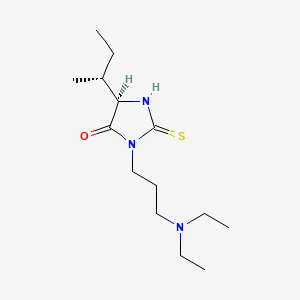

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
